molecular formula C9H6BNO3 B591751 (5-Cyanobenzofuran-2-yl)boronic acid CAS No. 331833-83-1

(5-Cyanobenzofuran-2-yl)boronic acid

Cat. No.: B591751
CAS No.: 331833-83-1
M. Wt: 186.961
InChI Key: MXLRCFQFPPZZOR-UHFFFAOYSA-N
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Description

(5-Cyanobenzofuran-2-yl)boronic acid: is an organic compound with the molecular formula C9H6BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a benzofuran ring with a cyano group at the 5-position

Biochemical Analysis

Biochemical Properties

(5-Cyanobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, and organ toxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall biological activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it affects enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanobenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran or dimethylformamide) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (5-Cyanobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as organolithium or Grignard reagents.

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Cyanophenylboronic acid
  • Benzofuran-2-ylboronic acid

Comparison: (5-Cyanobenzofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a benzofuran ring, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids like phenylboronic acid. The cyano group can also participate in additional reactions, providing further functionalization opportunities .

Properties

IUPAC Name

(5-cyano-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLRCFQFPPZZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735778
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331833-83-1
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzofuran-5-carbonitrile (500 mg, 3.49 mmol) in THF (9.98 mL) at −78° C. was added nBuLi 1.6M in hexanes (2.401 mL, 3.84 mmol) dropwise. The mixture was stirred for 30 min at this temperature, and then trimethyl borate (0.858 mL, 7.68 mmol) was added dropwise. The mixture was stirred for 20 min, and then HCl 2N (11.52 mL, 23.05 mmol) was added. The bath was removed, and stirring continued for 30 min. The mixture was diluted with water and extracted with EtOAc three times, dried over magnesium sulfate, filtered, concentrated. Crude 5-cyanobenzofuran-2-ylboronic acid (623 mg, 87%) was then dried and used as is for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2.401 mL
Type
reactant
Reaction Step One
Name
Quantity
9.98 mL
Type
solvent
Reaction Step One
Quantity
0.858 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.52 mL
Type
reactant
Reaction Step Three

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